molecular formula C14H21NO B5321085 2,2-dimethyl-N-(2-phenylpropyl)propanamide

2,2-dimethyl-N-(2-phenylpropyl)propanamide

Cat. No. B5321085
M. Wt: 219.32 g/mol
InChI Key: RDAVLXLHEHATML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(2-phenylpropyl)propanamide, commonly known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is soluble in organic solvents and is used as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of DPPA is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in chemical reactions. DPPA has been shown to be a versatile reagent, capable of reacting with a wide range of electrophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DPPA. However, studies have shown that it is a relatively safe compound, with low toxicity. It does not appear to have any significant effects on the central nervous system or other physiological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPPA is its versatility as a reagent. It can be used in a wide range of chemical reactions and is relatively easy to handle. Additionally, DPPA is relatively inexpensive and readily available.
One of the limitations of DPPA is its limited solubility in water. This can make it challenging to use in certain reactions. Additionally, DPPA is not stable under acidic conditions and can degrade over time.

Future Directions

There are several potential future directions for the use of DPPA in scientific research. One area of interest is the development of new chiral ligands for asymmetric catalysis. Additionally, DPPA could be used in the synthesis of new drugs and materials. Further research is needed to better understand the mechanism of action of DPPA and its potential applications in scientific research.
In conclusion, DPPA is a versatile reagent that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about DPPA, it is clear that it has significant potential for use in a wide range of scientific applications.

Synthesis Methods

The synthesis of DPPA involves the reaction between 2-phenylpropionyl chloride and 2,2-dimethylpropan-1-amine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of DPPA. The purity of the compound can be enhanced through recrystallization.

Scientific Research Applications

DPPA has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is widely used in the pharmaceutical industry for the preparation of drugs such as antihistamines, antipsychotics, and antidepressants. DPPA is also used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, DPPA has been used as a reagent in the preparation of polymers and materials.

properties

IUPAC Name

2,2-dimethyl-N-(2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(12-8-6-5-7-9-12)10-15-13(16)14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAVLXLHEHATML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C)(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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